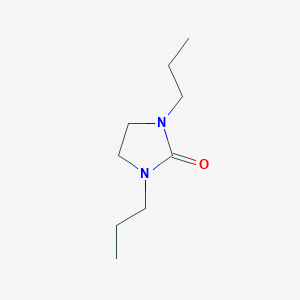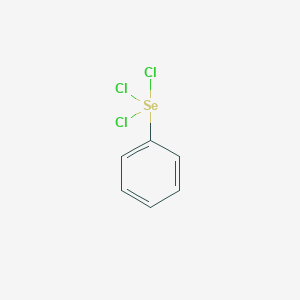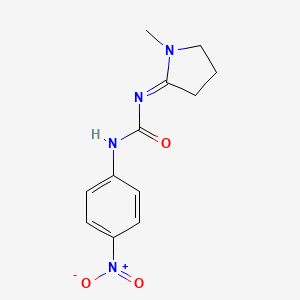
3-Chlorobut-2-en-1-ol;phenylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobut-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. Phenylcarbamic acid, on the other hand, is a compound with the formula C8H9NO2, known for its applications in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chlorobut-2-en-1-ol can be synthesized through the chlorination of but-2-en-1-ol. This reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .
Phenylcarbamic acid can be prepared by the reaction of phenyl isocyanate with water. This reaction is typically carried out at room temperature and does not require any special catalysts .
Industrial Production Methods
Industrial production of 3-Chlorobut-2-en-1-ol involves the large-scale chlorination of but-2-en-1-ol using chlorine gas. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Phenylcarbamic acid is produced industrially by the hydrolysis of phenyl isocyanate. This process is carried out in large reactors with efficient mixing to ensure complete reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorobut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorobut-2-enal using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to 3-chlorobutan-1-ol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Phenylcarbamic acid can undergo hydrolysis to form aniline and carbon dioxide. It can also react with alcohols to form phenylcarbamates .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide in aqueous solution.
Major Products
Oxidation: 3-Chlorobut-2-enal.
Reduction: 3-Chlorobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chlorobut-2-en-1-ol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the preparation of various organic compounds in research laboratories .
Phenylcarbamic acid is used in the synthesis of pharmaceuticals, particularly in the production of carbamate-based drugs. It is also used in the formulation of agrochemicals and as a reagent in organic synthesis .
Mecanismo De Acción
The mechanism of action of 3-Chlorobut-2-en-1-ol involves its reactivity as an electrophile due to the presence of the chlorine atom. It can undergo nucleophilic attack, leading to the formation of various derivatives .
Phenylcarbamic acid acts as a carbamoylating agent, reacting with nucleophiles to form carbamate derivatives. This reactivity is utilized in the synthesis of various pharmaceuticals .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobutan-1-ol: Similar structure but lacks the double bond.
2-Chlorobut-2-en-1-ol: Chlorine atom is at a different position.
Phenylcarbamate: Ester derivative of phenylcarbamic acid.
Uniqueness
3-Chlorobut-2-en-1-ol is unique due to the presence of both a chlorine atom and a double bond, making it a versatile intermediate in organic synthesis. Phenylcarbamic acid is unique due to its reactivity as a carbamoylating agent, which is utilized in the synthesis of various pharmaceuticals .
Propiedades
Número CAS |
51366-10-0 |
|---|---|
Fórmula molecular |
C11H14ClNO3 |
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
3-chlorobut-2-en-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H7ClO/c9-7(10)8-6-4-2-1-3-5-6;1-4(5)2-3-6/h1-5,8H,(H,9,10);2,6H,3H2,1H3 |
Clave InChI |
OJLSCJLXNXJZDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)Cl.C1=CC=C(C=C1)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




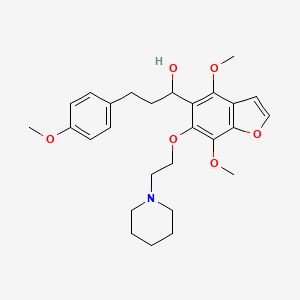
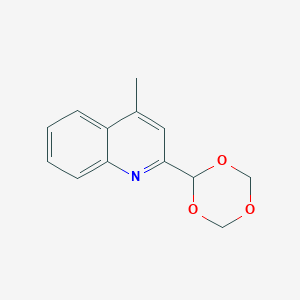
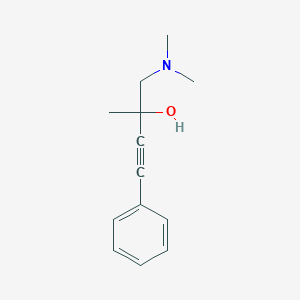


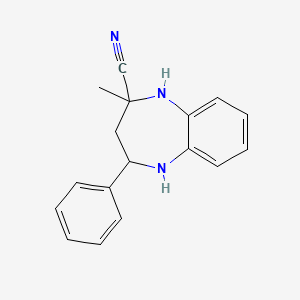

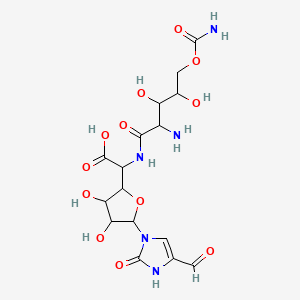
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)
